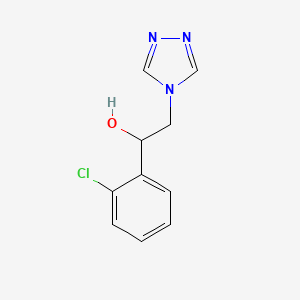![molecular formula C12H11BrN4 B7630890 3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7630890.png)
3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile, also known as BPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTP is a member of the triazole family of compounds, which have been shown to exhibit a wide range of biological activities, including anticancer, antifungal, and antiviral properties. In
Wirkmechanismus
The mechanism of action of 3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile is not fully understood, but it is thought to involve the inhibition of protein kinase activity. 3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile has been shown to bind to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to downstream targets. This results in the inhibition of downstream signaling pathways, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects
3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile has been shown to exhibit antiproliferative effects in a wide range of cancer cell lines, including breast, prostate, and lung cancer. In addition to its potential as a cancer therapy, 3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile has also been shown to exhibit antifungal activity against several species of fungi, including Candida albicans. 3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile has also been shown to exhibit antiviral activity against several viruses, including influenza A and B viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of 3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile is its specificity for protein kinases, which makes it a promising lead compound for the development of new cancer therapies. However, its specificity also limits its potential applications, as it may not be effective against all types of cancer. In addition, 3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile has a relatively short half-life, which may limit its efficacy in vivo.
Zukünftige Richtungen
There are several potential avenues for future research on 3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile. One area of interest is the development of more potent and selective protein kinase inhibitors based on the structure of 3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile. Another area of interest is the investigation of 3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile's potential as an antifungal and antiviral agent. Finally, further studies are needed to investigate the potential limitations of 3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile in vivo, and to develop strategies to overcome these limitations.
Conclusion
In conclusion, 3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile is a promising compound with potential applications in scientific research. Its specificity for protein kinases makes it a promising lead compound for the development of new cancer therapies, and its antifungal and antiviral activity makes it a potential candidate for the treatment of fungal and viral infections. However, further research is needed to fully understand its mechanism of action, its biochemical and physiological effects, and its potential limitations in vivo.
Synthesemethoden
The synthesis of 3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile involves the reaction of 4-bromobenzyl bromide with 5-methyl-1H-1,2,4-triazole in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with propionitrile to yield the final product, 3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile. The synthesis method has been optimized to yield high purity 3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile with good yields.
Wissenschaftliche Forschungsanwendungen
3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile has been extensively studied for its potential applications in scientific research. One of the key areas of interest is its potential as a protein kinase inhibitor. Protein kinases play a crucial role in signal transduction pathways, and their dysregulation has been implicated in a wide range of diseases, including cancer. 3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile has been shown to inhibit the activity of several protein kinases, including the oncogenic kinase PIM1, making it a promising lead compound for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
3-[3-(4-bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4/c1-9-15-12(16-17(9)8-2-7-14)10-3-5-11(13)6-4-10/h3-6H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJRKQBNHTWSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CCC#N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine](/img/structure/B7630814.png)

![4-[(4-Ethoxyphenyl)sulfinylmethyl]-2-(oxolan-2-yl)-1,3-thiazole](/img/structure/B7630828.png)
![N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine](/img/structure/B7630842.png)

![3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7630858.png)



![(2,5-Difluoro-4-methylphenyl)-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone](/img/structure/B7630879.png)

![1-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-3-[(3-hydroxycyclohexyl)methyl]urea](/img/structure/B7630892.png)
![[3-(3-Phenoxyphenyl)pyrrolidin-1-yl]-pyridazin-4-ylmethanone](/img/structure/B7630893.png)
